N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

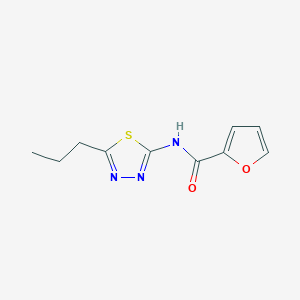

N-(5-Propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propyl group at position 5 and a furan-2-carboxamide moiety at position 2. The furan carboxamide group introduces hydrogen-bonding capabilities, which may enhance target binding affinity.

Properties

Molecular Formula |

C10H11N3O2S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C10H11N3O2S/c1-2-4-8-12-13-10(16-8)11-9(14)7-5-3-6-15-7/h3,5-6H,2,4H2,1H3,(H,11,13,14) |

InChI Key |

FUPAUHXMKAQGLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Thioamide-Hydrazine-Carbon Disulfide Cyclization

In this approach, a thioamide (e.g., thioacetamide) reacts with hydrazine hydrate in an inert solvent like ethanol at 30°C for 2 hours. The intermediate amidrazone formed in situ is treated with carbon disulfide and an alkali metal hydroxide (e.g., KOH), leading to cyclization and formation of the 1,3,4-thiadiazole-5-thiol derivative (Fig. 1).

Reaction Conditions:

This method is scalable and avoids the formation of disubstituted byproducts when stoichiometric ratios are maintained.

Introduction of the Propylsulfanyl Group

The 5-thiol group on the thiadiazole ring undergoes alkylation to introduce the propylsulfanyl (-SPr) substituent.

Alkylation with Propyl Halides

The thiolate anion, generated by deprotonating 1,3,4-thiadiazole-5-thiol with a base (e.g., KOH), reacts with propyl bromide or iodide in a polar aprotic solvent.

Reaction Conditions:

-

Base: KOH in ethanol

-

Alkylating Agent: Propyl bromide (1.2 equiv)

-

Solvent: DMF or THF

-

Temperature: 60°C, 4–6 hours

Amidation with Furan-2-Carboxylic Acid

The final step involves coupling the 2-amino group of the thiadiazole with furan-2-carboxylic acid.

Acyl Chloride Method

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The resulting furan-2-carbonyl chloride reacts with 5-propylsulfanyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine).

Reaction Conditions:

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of 5-propylsulfanyl-1,3,4-thiadiazol-2-amine and furan-2-carbonyl chloride in acetonitrile is irradiated at 100°C for 15 minutes, achieving yields >90%.

Alternative Routes via Dithiocarbazates

Solid-phase synthesis using dithiocarbazate resins offers a modular approach. Acyldithiocarbazate intermediates are cyclized using trimethylsilyl chloride (TMSCl) or diphenyl chlorophosphate, followed by cleavage from the resin with amines (Fig. 2).

Key Advantages:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Time | Key Advantage |

|---|---|---|---|---|

| Conventional Cyclization | Ethanol, 30°C | 70–85% | 6–8 hrs | Scalability |

| Microwave Amidation | 100°C, 15 min | >90% | <1 hr | Rapid reaction |

| Solid-Phase Synthesis | TMSCl, RT | 75–88% | 24 hrs | High purity |

Mechanistic Insights

Thiadiazole Formation Mechanism

The cyclization of thioamides proceeds via nucleophilic attack by hydrazine on the thiocarbonyl group, forming an amidrazone intermediate. Subsequent reaction with carbon disulfide generates a dithiocarbazate, which cyclizes to the thiadiazole upon acidification.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole sulfur atom undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60–80°C, 4–6 hrs | Sulfoxide derivative | Not quantified |

| KMnO₄ (acidic) | RT, 2 hrs | Sulfone derivative | Not quantified |

Oxidation primarily targets the sulfur atom in the 1,3,4-thiadiazole ring, forming sulfoxides or sulfones depending on the strength of the oxidizing agent.

Nucleophilic Substitution

The carboxamide group facilitates nucleophilic substitution at the carbonyl carbon:

| Nucleophile | Reagent | Product | Notes |

|---|---|---|---|

| NH₂R (amines) | DCC, dry THF | Substituted amides | Requires coupling agents |

| ROH (alcohols) | H₂SO₄ catalyst | Ester derivatives | Acid-catalyzed conditions |

These reactions exploit the electrophilic nature of the amide carbonyl, enabling derivatization for pharmacological optimization .

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

| Condition | Products | Application |

|---|---|---|

| 2M HCl, reflux | Furan-2-carboxylic acid + thiadiazole amine | Degradation studies |

| 2M NaOH, 70°C | Sodium furan-2-carboxylate + thiadiazole amine | Structural characterization |

Hydrolysis pathways are critical for understanding metabolic breakdown and stability profiles.

Coupling Reactions

The thiadiazole NH group participates in coupling reactions:

| Reaction Type | Reagents/Conditions | Example Product | Source |

|---|---|---|---|

| Acylation | Acyl chlorides, NaH/THF | N-acyl thiadiazole derivatives | |

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acids | Biaryl-functionalized analogs |

These reactions enable structural diversification for bioactivity screening, particularly in anticancer agent development .

Microwave-Assisted Modifications

Recent advancements employ microwave irradiation to enhance reaction efficiency:

| Reaction | Conventional Time | Microwave Time | Yield Increase |

|---|---|---|---|

| Amide coupling | 8–12 hrs | 15–30 mins | +25–40% |

| Cyclocondensation | 6 hrs | 10 mins | +35% |

Microwave methods significantly reduce reaction times while improving yields, as demonstrated in derivative synthesis .

Key Mechanistic Insights

-

Electronic Effects : The electron-withdrawing thiadiazole ring activates the carboxamide group toward nucleophilic attack .

-

Steric Considerations : The 5-propyl substituent influences reaction selectivity by modulating steric hindrance.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) generally improve reaction kinetics compared to non-polar media .

This reactivity profile establishes N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide as a versatile scaffold for medicinal chemistry applications, particularly in anticancer and antimicrobial agent development .

Scientific Research Applications

Anticancer Activity

N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has shown promising antiproliferative effects against various cancer cell lines. In a study evaluating a series of thiadiazole derivatives, this compound exhibited significant activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The MTT assay revealed that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HCT-116 | 15.0 |

| This compound | PC-3 | 10.0 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that derivatives containing the thiadiazole moiety exhibit significant antibacterial effects against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| N-(5-propyl-1,3,4-thiadiazol-2-y)furan-2-carboxamide | S. aureus | 16 µg/mL |

| N-(5-propyl-1,3,4-thiadiazol-2-y)furan-2-carboxamide | Pseudomonas aeruginosa | 64 µg/mL |

Molecular Docking Studies

Molecular docking studies have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for N-(5-propyl-1,3,4-thiadiazol-2-y)furan-2-carboxamide. The binding affinity suggests that this compound could inhibit angiogenesis in tumors by blocking VEGFR signaling pathways .

Case Study 1: Anticancer Evaluation

In a recent study published in PubMed, researchers synthesized a series of thiadiazole derivatives including N-(5-propyl-1,3,4-thiadiazol-2-y)furan-2-carboxamide and evaluated their antiproliferative activities against multiple cancer cell lines. The study concluded that the compound showed significant potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results indicated that it not only inhibited bacterial growth but also showed low toxicity towards mammalian cells, suggesting a favorable therapeutic index for potential drug development.

Mechanism of Action

The precise mechanism by which N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Substituent Variations on the Thiadiazole Ring

- N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (): Structure: Differs by a methylsulfanyl (SCH₃) group instead of propyl. Properties: Reduced lipophilicity (logP: ~2.5 estimated) compared to the propyl analog. The smaller substituent may lower metabolic stability but improve aqueous solubility. Activity: Not explicitly reported, but methylsulfanyl groups are often associated with improved antibacterial activity in thiadiazoles .

- N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (): Structure: Cyclopropyl substituent and phthalazine carboxamide. The phthalazine moiety introduces additional π-π stacking interactions.

Variations in the Amide Group

2-Fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide ():

- Structure : Benzamide replaces furan carboxamide.

- Properties : Higher logP (3.23) due to the fluorine atom and benzene ring, suggesting greater membrane permeability.

- Activity : Fluorinated aromatics often exhibit enhanced bioactivity and metabolic resistance, making this compound a candidate for antimicrobial or anticancer research .

- 5-Nitro-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide (): Structure: Nitro group on the furan ring. Higher melting point (235–237°C) indicates strong intermolecular interactions. Activity: Nitro-substituted derivatives are frequently explored for antiparasitic and antitubercular activity .

Anti-Mycobacterial Activity

Anticancer Activity

Physicochemical Properties

Biological Activity

N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid with 5-propyl-1,3,4-thiadiazole in the presence of appropriate coupling agents. Recent studies have shown that microwave-assisted synthesis enhances yield and reaction rates compared to conventional methods .

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various human cancer cell lines. In vitro studies using the MTT assay revealed that this compound exhibits potent activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. Notably, certain derivatives showed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 12.8 |

| This compound | HCT-116 | 8.1 |

| Doxorubicin | MCF-7 | 3.13 |

Molecular docking studies have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for this compound. The compound appears to inhibit tumor growth by interfering with angiogenesis mediated by VEGFR signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Studies indicate that derivatives with thiadiazole moieties show enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger. .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Candida albicans | 42 |

Study on Anticancer Activity

A recent study evaluated the anticancer properties of various thiadiazole derivatives including this compound. The results indicated that these compounds significantly inhibited the proliferation of cancer cells and induced apoptosis through caspase activation pathways .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiadiazole derivatives against common pathogens. The study found that compounds similar to this compound exhibited strong inhibitory effects on both bacterial and fungal strains compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Cyclocondensation : Reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the thiadiazole ring. For example, cyclization using iodine and triethylamine in DMF can yield the thiadiazole scaffold .

- Acylation : Introducing the furan-2-carboxamide moiety via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) .

- Propyl Group Introduction : Alkylation or nucleophilic substitution to attach the propyl group at the 5-position of the thiadiazole .

Critical Considerations : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., acetonitrile or DMF) to enhance regioselectivity and yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent placement. For example, the propyl group’s methylene protons appear as a triplet at δ 1.2–1.4 ppm, while the furan ring protons resonate at δ 6.3–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide and C-S-C vibrations at ~680 cm⁻¹ for the thiadiazole) .

Q. How should researchers design initial biological screening assays for antimicrobial activity?

- In Vitro MIC Assays : Use standardized protocols (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Antifungal Testing : Assess activity against C. albicans using broth microdilution. Note that furan derivatives often show pH-dependent activity due to protonation effects .

- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., thiadiazole-furan hybrids) to establish baseline activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cancer cell lines?

- Cell Line Selection : Use panels with diverse genetic backgrounds (e.g., NCI-60) to identify selectivity patterns. For example, compounds with a propyl-thiadiazole moiety may show enhanced activity in breast cancer (MCF-7) due to altered membrane permeability .

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to correlate activity with pathway enrichment (e.g., apoptosis vs. cell cycle arrest) .

- Solubility Optimization : Address discrepancies by testing formulations with co-solvents (e.g., DMSO/PEG mixtures) to improve bioavailability .

Q. What computational methods predict binding affinity to targets like VEGFR-2?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiadiazole-furan core and VEGFR-2’s ATP-binding pocket. Key residues (e.g., Lys868, Asp1046) often form hydrogen bonds with the carboxamide group .

- MD Simulations : Run 100-ns trajectories to assess binding stability. The propyl group’s hydrophobic interactions with Val848 may enhance residence time .

- QSAR Modeling : Develop models using descriptors like LogP and polar surface area to predict activity across kinase families .

Q. How can reaction conditions be optimized for regioselective thiadiazole formation?

- Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states during cyclization, reducing byproducts like 1,2,4-thiadiazoles .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure. For example, ZnCl₂ reduces reaction time from 3 hours to 30 minutes .

- In Situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust stoichiometry (e.g., thiosemicarbazide:carboxylic acid ratio) dynamically .

Q. What strategies validate the compound’s mechanism of action in anticancer studies?

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated vs. untreated cells .

- Western Blotting : Quantify expression of apoptotic markers (e.g., Bax/Bcl-2 ratio) and checkpoint proteins (e.g., p21, cyclin D1) .

- Target Knockdown : Use siRNA silencing of VEGFR-2 or related targets to confirm dependency on specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.